2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

Catalog No.
S13477560
CAS No.
M.F
C8H4Br2ClFO
M. Wt
330.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanon...

Product Name

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

IUPAC Name

2-bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

Molecular Formula

C8H4Br2ClFO

Molecular Weight

330.37 g/mol

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-6(11)5(10)2-7(4)12/h1-2H,3H2

InChI Key

PGEXYCRYRNJKQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)CBr

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone, with the chemical formula C8_8H5_5Br2_2ClF O, is a halogenated organic compound notable for its complex structure and potential applications in pharmaceuticals and chemical synthesis. The compound features a bromo group and a chloro-fluoro-substituted phenyl ring, contributing to its unique reactivity and biological properties. It has a molecular weight of approximately 295.93 g/mol, a density of 1.914 g/cm³, and a boiling point of 306.7ºC at 760 mmHg .

The reactivity of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone can be attributed to its electrophilic nature due to the presence of halogen atoms. Typical reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
  • Acylation Reactions: The ethanone functional group can undergo acylation, which is useful in synthesizing more complex molecules.
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.

Preliminary studies indicate that compounds similar to 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone exhibit significant biological activities, including:

  • Antimicrobial Properties: Halogenated phenyl ketones often demonstrate antimicrobial activity against various bacteria and fungi.
  • Anticancer Activity: Some derivatives show promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition: Compounds with similar structures have been explored for their ability to inhibit specific enzymes, which could lead to therapeutic applications.

Several synthetic routes have been developed for producing 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone:

  • Bromination of Phenolic Precursors: Starting from 4-bromo-5-chloro-2-fluorophenol, bromination can yield the desired product through electrophilic aromatic substitution.
  • Acylation of Bromo-substituted Phenols: By reacting bromo-substituted phenols with acetyl chloride or acetic anhydride in the presence of a base, the corresponding ethanone can be synthesized efficiently.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds can also lead to the formation of this compound.

The unique properties of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone make it valuable in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its halogenated structure allows for applications in developing new materials with specific electronic properties.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pests.

Research into the interactions of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone with biological systems is ongoing. Studies focus on:

  • Protein Binding Assays: Understanding how the compound interacts with target proteins can elucidate its mechanism of action.
  • Cell Line Studies: Evaluating its effects on various cancer cell lines helps determine its potential therapeutic applications.

Several compounds share structural similarities with 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone. Here are some examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-1-(3-fluorophenyl)ethanone53631-18-81.00
2-Bromo-1-(2-fluorophenyl)ethanone655-15-20.90
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone88675-31-40.85
4-Bromoacetophenone40342-90.84
3-Bromobenzoyl chloride45536-70.82

These compounds are unique due to their specific halogen substitutions and potential variations in biological activity and reactivity profiles.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

329.82810 g/mol

Monoisotopic Mass

327.83015 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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